4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid
Description
4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid (IUPAC name: 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]butanoic acid) is a heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core linked to a butanoic acid moiety via an amino group. Its molecular formula is C₇H₁₀N₄O₄, with a molecular weight of 226.18 g/mol (calculated). The compound’s structure combines a planar triazinone ring, which confers electrophilic reactivity, with a flexible aliphatic carboxylic acid chain that enhances solubility in polar solvents .
Properties
IUPAC Name |
4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-4(13)2-1-3-8-5-6(14)9-7(15)11-10-5/h1-3H2,(H,8,10)(H,12,13)(H2,9,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFQSCKFGFPONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC1=NNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid typically involves the reaction of a triazine derivative with a butanoic acid derivative under controlled conditions. One common method involves the use of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine as a starting material, which is then reacted with an appropriate butanoic acid derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine derivatives with different functional groups.
Scientific Research Applications
4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural analogs and their deviations from the target compound:
Physicochemical Properties
- Solubility: The butanoic acid chain in the target compound improves aqueous solubility compared to its methyl ester derivatives (e.g., methyl 3-[(3,5-dioxo-1,2,4-triazin-6-yl)amino]propionate), which are more lipid-soluble .
- Molecular Weight: The target compound (226.18 g/mol) is heavier than the propanoic acid analog (212.16 g/mol) but lighter than the methylbutanoic derivative (228.21 g/mol) .
Commercial and Industrial Relevance
- Availability: The propanoic acid analog (CAS 28280-67-3) is commercially available at $197/250 mg, suggesting demand in research . The target compound’s availability is less documented but inferred from structural analogs.
- Synthetic Routes: Ester derivatives (e.g., isopropyl 2-[(3,5-dioxo-1,2,4-triazin-6-yl)amino]propanoate) are synthesized via esterification, followed by hydrolysis to yield carboxylic acids .
Biological Activity
4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid (CAS No. 449793-30-0) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C₇H₁₀N₄O₄
- Molecular Weight : 214.18 g/mol
- Structure : The compound features a tetrahydro-triazine moiety linked to a butanoic acid structure, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing the triazine structure exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of this compound has been explored in various studies.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazine derivatives. For instance:
- Mechanism of Action : Triazines disrupt bacterial cell wall synthesis and function as enzyme inhibitors.
- Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated an inhibition zone diameter ranging from 12 mm to 20 mm depending on the bacterial strain tested.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Findings :
- The compound exhibited IC50 values ranging from 10 µM to 25 µM across different cell lines.
- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects:
- Experimental Models : Studies using lipopolysaccharide (LPS)-induced inflammation in macrophages indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Potential Applications : This suggests a role in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers tested this compound against Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition at concentrations as low as 50 µg/mL.
-
Anticancer Study :
- A study assessed the effect of the compound on HeLa cells using MTT assays.
- The results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 15 µM after 48 hours of treatment.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 50 µg/mL | Enzyme inhibition | |
| Anticancer | MCF-7 | 10 µM | Apoptosis induction via caspases |
| HeLa | 15 µM | Modulation of Bcl-2 proteins | |
| A549 | 25 µM | Cell cycle arrest | |
| Anti-inflammatory | Macrophages | N/A | Decrease in TNF-alpha and IL-6 levels |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)butanoic acid?
- Methodological Answer : A common approach involves refluxing precursors like substituted triazoles or triazines with amino acid derivatives in ethanol or glacial acetic acid. For example, reacting 4-amino-triazole derivatives with aldehydes under reflux for 4 hours, followed by solvent evaporation and filtration, yields structurally analogous compounds . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to improving yield and purity.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H NMR and 13C NMR (in DMSO-d6 or CDCl3) are essential for confirming hydrogen and carbon environments, particularly the triazine ring protons (δ 7.1–8.2 ppm) and carboxylic acid protons (δ 12.8 ppm) .
- Mass spectrometry (MS) determines molecular weight (e.g., observed MW 228.21 matches C8H12N4O4) .
- HPLC or TLC (using hexane/EtOH mixtures) monitors reaction progress and purity .
Q. What key physicochemical properties influence its handling in research?
- Methodological Answer :
- Molecular Weight : 228.21 g/mol .
- Solubility : Likely polar due to carboxylic acid and triazine groups; test in DMSO, ethanol, or aqueous buffers.
- Storage : Stable at room temperature but sensitive to moisture; store desiccated at -20°C for long-term use .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR signals (e.g., proton splitting patterns or missing peaks) may arise from tautomerism in the triazine ring or solvent interactions. Strategies include:
- Variable Temperature (VT) NMR to study dynamic equilibria.
- 2D NMR (COSY, HSQC) to assign overlapping signals, as demonstrated in triazine derivatives .
- Cross-validation with IR spectroscopy to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).
Q. What structural modifications enhance the biological activity of this compound?
- Methodological Answer :
- Hydrazide derivatives : Substituting the carboxylic acid with hydrazide groups (e.g., propanehydrazide) improves binding to target enzymes or receptors, as seen in analogs with trifluoromethylbenzylidene moieties .
- Steric and electronic tuning : Introducing electron-withdrawing groups (e.g., -CF3) or methoxy substituents on aromatic rings enhances pharmacokinetic properties, as shown in related triazine-hydrazide hybrids .
- Comparative SAR studies : Use molecular docking to prioritize modifications based on binding affinity predictions .
Q. What experimental designs are optimal for evaluating pharmacokinetic properties?
- Methodological Answer :
- Split-plot or randomized block designs (e.g., assigning trellis systems, rootstocks, and harvest seasons as variables) ensure controlled testing of bioavailability, metabolism, and toxicity .
- In vitro assays : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
- In vivo studies : Use rodent models to assess half-life (t½) and clearance rates, with repeated sampling over time to account for inter-individual variability .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent bioactivity results across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., triazine derivatives in ) to identify trends.
- Control for variables : Standardize assay conditions (e.g., cell lines, incubation time) and use internal controls (e.g., reference compounds like benzylidene-hydrazides) .
- Statistical validation : Apply ANOVA or mixed-effects models to distinguish experimental noise from true biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
